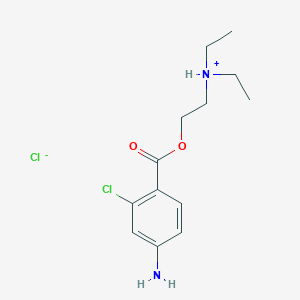

Chloroprocaine Hydrochloride

Description

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKQYDBPUCZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048595 | |

| Record name | Chloroprocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-89-7 | |

| Record name | Chloroprocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Pharmacokinetics and Metabolism of Chloroprocaine: A Technical Guide

Introduction

Chloroprocaine is a short-acting ester-type local anesthetic. Its rapid onset and short duration of action are primarily attributed to its rapid metabolism in the plasma. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of chloroprocaine, designed for researchers, scientists, and drug development professionals. The following sections detail the plasma protein binding, blood partitioning, and metabolic pathways of chloroprocaine, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Data Presentation

Table 1: In Vitro Plasma Protein Binding of Chloroprocaine

| Concentration (µg/mL) | Protein Binding (%) | Source |

| 1 | 82.9 | [1] |

| 5 | 54.1 | [1] |

| Not Specified | ~5 | [2] |

| Not Specified | Lowest of all clinically used local anesthetics | [3] |

Note: There are conflicting reports regarding the extent of plasma protein binding of chloroprocaine. While one source indicates concentration-dependent binding with high percentages at lower concentrations[1], other sources suggest a much lower binding affinity[2][3]. This discrepancy may be due to different experimental methodologies and requires further investigation for definitive characterization.

Table 2: In Vitro Plasma Half-Life of Chloroprocaine

| Population | In Vitro Plasma Half-Life (seconds) |

| Adult Males | 21 ± 2 |

| Adult Females | 25 ± 1 |

| Neonates | 43 ± 2 |

| Maternal | 11.2 ± 2.8 |

| Fetal | 15.4 ± 5.2 |

Table 3: Michaelis-Menten Constants for Chloroprocaine Hydrolysis by Plasma Cholinesterase Genotypes

| Cholinesterase Genotype | Michaelis-Menten Constant (Km) (µM) | Maximal Reaction Velocity (Vmax) (nmol/min/mL serum) |

| Homozygous Typical | 8.2 | 98.4 ± 2.1 |

| Heterozygous | 17 | Not specified |

| Homozygous Atypical | 103 | Not specified |

Table 4: In Vitro Formation of 2-Chloro-4-Aminobenzoic Acid (CABA) from a Chloroprocaine-Loaded Hydrogel in Plasma at 37°C

| Time | Concentration of CABA (mg/mL) |

| 90 minutes | Not specified |

| 3 hours | Not specified |

| 1 day | Not specified |

| 7 days | 8.348 (Cmax) |

This data reflects the release and subsequent degradation of chloroprocaine from a specific hydrogel formulation into plasma and may not represent the kinetics of free chloroprocaine added directly to plasma.[4]

Metabolic Pathways

Chloroprocaine is primarily and rapidly metabolized in the plasma through hydrolysis of its ester linkage. This reaction is catalyzed by the enzyme pseudocholinesterase (or plasma cholinesterase). The hydrolysis yields two main metabolites: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol.[5] CABA can undergo further metabolism, including acetylation. Due to this rapid breakdown in the plasma, the systemic toxicity of chloroprocaine is notably low.

Metabolic pathway of chloroprocaine.

Experimental Protocols

In Vitro Plasma Hydrolysis of Chloroprocaine

This protocol outlines a general procedure for determining the rate of chloroprocaine hydrolysis in human plasma.

1. Materials:

-

Chloroprocaine hydrochloride

-

Human plasma (heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Esterase inhibitor (e.g., sodium fluoride or echothiophate iodide) for control samples

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., lidocaine for chloroprocaine, p-aminobenzoic acid for CABA)

-

HPLC system with UV or MS/MS detector

-

Reversed-phase C18 column

-

Thermostatic water bath or incubator (37°C)

-

Centrifuge

2. Procedure:

-

Prepare a stock solution of chloroprocaine hydrochloride in PBS.

-

Pre-warm human plasma and PBS to 37°C.

-

Initiate the reaction by adding a small volume of the chloroprocaine stock solution to the pre-warmed plasma to achieve the desired final concentration.

-

At various time points (e.g., 0, 15, 30, 45, 60, 90, 120 seconds), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate plasma proteins and stop the enzymatic hydrolysis.

-

For a negative control, incubate chloroprocaine in plasma containing an esterase inhibitor.

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

Analyze the samples by a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of chloroprocaine and its metabolite, 2-chloro-4-aminobenzoic acid.[6][7]

-

The rate of hydrolysis and the half-life of chloroprocaine can be calculated from the decline in its concentration over time.

Workflow for in vitro plasma hydrolysis assay.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a general method for determining the plasma protein binding of chloroprocaine using equilibrium dialysis.

1. Materials:

-

Chloroprocaine hydrochloride

-

Human plasma (heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device) with dialysis membranes (MWCO 12-14 kDa)

-

Thermostatic shaker incubator (37°C)

-

Analytical instrumentation (HPLC-MS/MS)

2. Procedure:

-

Prepare a stock solution of chloroprocaine in a suitable solvent (e.g., DMSO).

-

Spike the human plasma with the chloroprocaine stock solution to the desired final concentration. The final concentration of the organic solvent should be minimal (e.g., <1%).

-

Set up the equilibrium dialysis cells. Add the chloroprocaine-spiked plasma to one chamber and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

-

Incubate the dialysis cells at 37°C in a shaker incubator for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

-

After incubation, collect aliquots from both the plasma and the buffer chambers.

-

To account for matrix effects in the analysis, mix the plasma aliquot with an equal volume of blank PBS, and mix the buffer aliquot with an equal volume of blank plasma.

-

Perform protein precipitation on all samples by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of chloroprocaine in both chambers.

-

The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as 100% - % unbound.

Workflow for plasma protein binding assay.

In Vitro Blood-to-Plasma Partitioning

1. Materials:

-

Chloroprocaine hydrochloride

-

Fresh human whole blood (with anticoagulant, e.g., heparin)

-

Thermostatic water bath or incubator (37°C)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS)

2. Procedure:

-

Pre-warm fresh whole blood to 37°C.

-

Spike the whole blood with chloroprocaine to the desired concentration.

-

Incubate the spiked whole blood at 37°C for a predetermined time (e.g., 60 minutes) to allow for partitioning into red blood cells.

-

After incubation, take an aliquot of the whole blood for analysis.

-

Centrifuge the remaining blood to separate the plasma.

-

Collect an aliquot of the plasma.

-

Process both the whole blood and plasma samples (e.g., by protein precipitation) and analyze them using a validated LC-MS/MS method to determine the concentration of chloroprocaine in each matrix.

-

The B/P ratio is calculated by dividing the concentration of chloroprocaine in whole blood by the concentration in plasma.

A B/P ratio greater than 1 indicates preferential distribution into red blood cells, while a ratio less than 1 suggests it remains predominantly in the plasma. For basic drugs like local anesthetics, the B/P ratio is often close to 1.[8]

Conclusion

The in vitro pharmacokinetic profile of chloroprocaine is characterized by its exceptionally rapid hydrolysis in plasma, which is the primary determinant of its short duration of action and low systemic toxicity. The metabolism is mediated by pseudocholinesterases, leading to the formation of 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol. Data on plasma protein binding is somewhat inconsistent in the literature, suggesting it may be concentration-dependent or that different methodologies have yielded varied results. Further studies are warranted to clarify the plasma protein binding and to determine the blood-to-plasma partitioning ratio of chloroprocaine to complete its in vitro pharmacokinetic characterization. The provided protocols offer a framework for conducting these essential in vitro studies.

References

- 1. researchgate.net [researchgate.net]

- 2. eoa.umontreal.ca [eoa.umontreal.ca]

- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 6. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xenotech.com [xenotech.com]

The Historical Development of Chloroprocaine: A Technical Guide to a Short-Acting Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropaine, an ester-linked local anesthetic, has carved a significant niche in clinical practice due to its rapid onset and ultrashort duration of action. This technical guide provides an in-depth exploration of the historical development of chloroprocaine, from its synthesis to its establishment as a key agent for short-duration surgical procedures. This document details the pharmacological characteristics, pivotal experimental findings, and the evolution of its clinical applications, with a focus on quantitative data and detailed methodologies for key experiments.

Introduction: The Quest for a Short-Acting Local Anesthetic

The development of local anesthetics in the mid-20th century was driven by the need for agents with varying durations of action to suit different clinical scenarios. While longer-acting agents were crucial for prolonged surgeries, a demand emerged for a reliable, short-acting anesthetic ideal for ambulatory (day-case) surgery and certain obstetric procedures.[1] This need spurred the development of chloroprocaine, an anesthetic that could provide rapid and effective nerve blockade with a swift recovery profile, minimizing postoperative monitoring and expediting patient discharge.

Synthesis and Physicochemical Properties

Chloroprocaine, chemically known as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, was first synthesized in 1949.[1] Its structure is closely related to procaine, with the key difference being the addition of a chlorine atom to the benzene ring. This seemingly minor modification significantly influences its pharmacological properties.

Synthesis of Chloroprocaine Hydrochloride

The synthesis of chloroprocaine hydrochloride typically involves a two-step process as outlined in the original patent by Marks and Rubin.

Experimental Protocol: Synthesis of Chloroprocaine Hydrochloride

-

Step 1: Formation of 4-amino-2-chlorobenzoyl chloride hydrochloride. 2-chloro-4-aminobenzoic acid is reacted with thionyl chloride. The reaction mixture is heated under reflux, and the excess thionyl chloride is subsequently removed, often by distillation under reduced pressure. The resulting acid chloride is then precipitated as its hydrochloride salt.[1]

-

Step 2: Esterification. The 4-amino-2-chlorobenzoyl chloride hydrochloride is then reacted with 2-diethylaminoethanol. This esterification reaction is typically carried out in a suitable inert solvent. The final product, chloroprocaine hydrochloride, is then isolated and purified.[1]

Physicochemical Properties

The physicochemical properties of chloroprocaine are crucial to its anesthetic profile.

| Property | Value | Reference |

| Chemical Formula | C13H19ClN2O2 | [2] |

| Molecular Weight | 270.75 g/mol | [2] |

| pKa | 8.7 | [3] |

| Melting Point | 173-174°C | [2] |

| Solubility in Water | 0.665 mg/mL | [2] |

| LogP | 2.86 | [2] |

Pharmacological Profile

The defining characteristic of chloroprocaine is its rapid onset and short duration of action, which are direct consequences of its chemical structure and metabolic pathway.

Mechanism of Action: Sodium Channel Blockade

Like all local anesthetics, chloroprocaine exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials.

Pharmacokinetics: Rapid Metabolism

The short duration of action of chloroprocaine is primarily due to its rapid hydrolysis by plasma pseudocholinesterases.[4] This enzymatic degradation is significantly faster than that of other ester-type local anesthetics.

Experimental Protocol: In Vitro Hydrolysis of Chloroprocaine by Pseudocholinesterase

-

Objective: To determine the rate of hydrolysis of chloroprocaine by human plasma pseudocholinesterase.

-

Method: A known concentration of chloroprocaine hydrochloride is incubated with human plasma or a purified pseudocholinesterase solution at a physiological pH and temperature (e.g., pH 7.4, 37°C).

-

Sample Analysis: At specific time intervals, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a cholinesterase inhibitor like echothiophate iodide).[5] The concentration of remaining chloroprocaine or the appearance of its metabolite, 2-chloro-4-aminobenzoic acid, is measured using a suitable analytical technique such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[5][6]

-

Data Analysis: The rate of hydrolysis is calculated from the disappearance of the substrate or the appearance of the product over time. The in vitro half-life can then be determined.

Pharmacokinetic Parameters of Chloroprocaine

| Parameter | Value | Reference |

| In Vitro Plasma Half-life (Adult Male) | 21 ± 2 seconds | [4] |

| In Vitro Plasma Half-life (Adult Female) | 25 ± 1 seconds | [4] |

| In Vitro Plasma Half-life (Neonates) | 43 ± 2 seconds | [4] |

| In Vivo Half-life (Intraperitoneal) | 5.3 minutes | [7] |

| Metabolites | 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol | [5] |

| Excretion | Primarily renal | [4] |

Pharmacodynamics: Onset and Duration of Action

Clinical studies have consistently demonstrated the rapid onset and short duration of chloroprocaine's anesthetic effect.

Experimental Protocol: Assessment of Anesthetic Efficacy in Clinical Trials

-

Study Design: Double-blind, randomized controlled trials are commonly used to compare the efficacy of chloroprocaine with other local anesthetics (e.g., lidocaine, bupivacaine).[1][8][9]

-

Patient Population: Parturients undergoing cesarean section or patients scheduled for ambulatory surgeries are typical study populations.[8][10]

-

Intervention: Standardized doses and concentrations of the local anesthetics are administered via a specific route (e.g., epidural, spinal).[1][8]

-

Outcome Measures:

-

Onset of Sensory Block: Assessed by the loss of sensation to a stimulus (e.g., pinprick, cold) at specific dermatomal levels. The time to reach a certain level of block (e.g., T10) is recorded.[1]

-

Onset of Motor Block: Evaluated using a standardized scale (e.g., Bromage scale) to assess the degree of motor weakness in the lower limbs.

-

Duration of Anesthesia: The time from the onset of the block until the return of sensory and motor function to baseline levels.

-

-

Data Analysis: Statistical methods are used to compare the onset times and durations of action between the different anesthetic groups.

Comparative Clinical Efficacy of Chloroprocaine

| Comparison | Onset of Anesthesia | Duration of Anesthesia | Reference |

| Chloroprocaine vs. Lidocaine (Epidural for Labor) | Faster with Chloroprocaine (Median: 7.0-8.0 min vs. 12.0 min) | Shorter with Chloroprocaine | [1][9] |

| Chloroprocaine vs. Lidocaine (Epidural for C-section) | Faster with Chloroprocaine | Shorter with Chloroprocaine | [8][10] |

Clinical Development and Applications

The clinical development of chloroprocaine has been shaped by its unique pharmacokinetic profile, making it a valuable tool in specific anesthetic settings.

Obstetric Anesthesia

Chloroprocaine's rapid onset and short duration of action, coupled with its minimal placental transfer due to rapid maternal metabolism, have made it a popular choice for epidural anesthesia in obstetrics, particularly for urgent or emergency cesarean deliveries.[8][10]

Ambulatory Anesthesia

The increasing demand for outpatient surgical procedures has further highlighted the utility of chloroprocaine. Its predictable and short duration of action allows for a rapid recovery and timely discharge of patients, a critical factor in the ambulatory setting.

Conclusion

The historical development of chloroprocaine exemplifies the targeted drug design approach to meet specific clinical needs. Its unique properties of rapid onset and ultrashort duration, a direct result of its chemical structure and rapid metabolism, have secured its place as an indispensable tool in modern anesthesia, particularly in obstetrics and ambulatory surgery. This technical guide has provided a comprehensive overview of its journey from a laboratory novelty to a clinical mainstay, supported by quantitative data and detailed experimental insights.

References

- 1. A Randomized Clinical Trial Comparing Different Concentrations of Chloroprocaine with Lidocaine for Activating Epidural Analgesia During Labor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chloroprocaine: Package Insert / Prescribing Information [drugs.com]

- 5. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Tolerability of Intraperitoneal Chloroprocaine After Fetal Extraction in Women Undergoing Cesarean Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparison of lidocaine bicarbonate with fentanyl and chloroprocaine for epidural anesthesia during cesarean section: a randomized, controlled, double-blind clinical trial [frontiersin.org]

- 9. A Randomized Clinical Trial Comparing Different Concentrations of Chloroprocaine with Lidocaine for Activating Epidural Analgesia During Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Chloroprocaine vs Lidocaine for Epidural Anesthesia in Cesarean Delivery | MedPath [trial.medpath.com]

Identification of Chloroprocaine Hydrochloride degradation products in solution

An In-depth Technical Guide to the Identification of Chloroprocaine Hydrochloride Degradation Products in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of degradation products of Chloroprocaine Hydrochloride in solution. It is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this local anesthetic and in developing robust analytical methods for its quality control.

Chloroprocaine Hydrochloride, an ester-type local anesthetic, is susceptible to degradation, primarily through hydrolysis. Understanding its degradation pathways and the conditions that accelerate its decomposition is crucial for ensuring the safety, efficacy, and stability of its pharmaceutical formulations. This guide details the primary degradation products, provides experimental protocols for stress testing, and outlines analytical methodologies for their quantification.

Degradation Pathway of Chloroprocaine Hydrochloride

Chloroprocaine Hydrochloride primarily degrades via hydrolysis of its ester linkage. This reaction is catalyzed by both acidic and basic conditions and results in the formation of two main degradation products: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol.[1][2] The hydrolysis pathway is the most significant degradation route under most processing and storage conditions.

The chemical structures of Chloroprocaine Hydrochloride and its primary degradation products are shown below:

-

Chloroprocaine: 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

-

2-chloro-4-aminobenzoic acid (CABA)

-

β-diethylaminoethanol

The degradation can be accelerated by exposure to elevated temperatures and extremes of pH. Forced degradation studies are therefore essential to determine the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathway of Chloroprocaine Hydrochloride.

References

- 1. Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Operating Procedures for In Vivo Administration of Chloroprocaine

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action.[1][2][3] Its swift hydrolysis in plasma by pseudocholinesterase contributes to a low potential for systemic toxicity, making it a valuable tool for various in vivo research applications requiring transient and localized anesthesia.[4] These application notes provide detailed standard operating procedures for the preparation and administration of chloroprocaine in common preclinical animal models.

Physicochemical Properties and Formulation

Chloroprocaine hydrochloride is a white crystalline powder soluble in water.[1] Commercially available solutions typically have a pH ranging from 2.7 to 4.0.[1] For research purposes, preservative-free solutions are often required, especially for neuraxial administration, to avoid potential neurotoxicity associated with preservatives like methylparaben or sodium bisulfite.[3][4][5]

Preparation of Chloroprocaine Solutions for In Vivo Injection:

-

Vehicle: Sterile 0.9% sodium chloride (normal saline) is the most common vehicle for diluting commercially available chloroprocaine solutions to the desired concentration.[1][6]

-

Concentration: The concentration of chloroprocaine will vary depending on the animal model, the target site, and the desired anesthetic effect. Commonly used concentrations in preclinical studies range from 0.5% to 3%.

-

pH Adjustment: The acidic pH of commercial preparations can cause pain upon injection.[7] For certain applications, the pH may be adjusted towards physiological levels (e.g., pH 5.56) to alter the anesthetic properties, though this can affect the stability and predictability of the block.[8]

-

Addition of Epinephrine: To prolong the duration of anesthesia, epinephrine (1:200,000) can be added to the chloroprocaine solution.[1][2] This is achieved by adding 0.1 mL of 1:1000 epinephrine to 20 mL of chloroprocaine solution.[1]

Storage: Chloroprocaine solutions should be stored according to the manufacturer's instructions, typically at controlled room temperature and protected from light.[9] Solutions prepared by dilution should be used promptly, and any unused portion of preservative-free solutions should be discarded.[1]

Experimental Protocols

Rodent Models (Rats, Mice)

1. Subcutaneous Infiltration Anesthesia

This protocol is suitable for minor surgical procedures or for providing localized analgesia.

-

Animal Model: Mouse or Rat

-

Materials:

-

Chloroprocaine solution (0.5% - 2.0%)[10]

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

-

Clippers and surgical scrub

-

-

Procedure:

-

Weigh the animal to determine the appropriate dose. The subcutaneous LD50 in mice is 950 mg/kg.[2] A much lower, effective dose should be used.

-

Shave and aseptically prepare the skin over the area to be anesthetized.

-

Draw the calculated volume of chloroprocaine solution into a sterile syringe.

-

Gently lift the skin and insert the needle into the subcutaneous space.

-

Inject the solution as a "line block" along the intended incision line or as a "ring block" encircling the surgical field.[11][12]

-

Allow 6-12 minutes for the anesthetic to take effect.[2]

-

Assess the adequacy of anesthesia by testing for a withdrawal reflex to a noxious stimulus (e.g., toe pinch) outside the anesthetized area and then within it.

-

2. Sciatic Nerve Block

This protocol is used for inducing anesthesia or analgesia in the hind limb.

-

Animal Model: Rat

-

Materials:

-

Chloroprocaine solution (e.g., 1.2%)[6]

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Nerve stimulator (optional, for precise localization)

-

Animal scale

-

-

Procedure:

-

Anesthetize the rat lightly with an inhalant anesthetic to permit positioning.

-

Place the rat in a prone position and shave the thigh area.

-

Identify the landmarks for the sciatic nerve (e.g., between the greater trochanter and the ischial tuberosity).

-

If using a nerve stimulator, set it to a low current (e.g., 0.2 mA) and insert the needle until motor stimulation of the paw is observed.

-

Without nerve stimulation, insert the needle perpendicular to the skin until it contacts the femur, then redirect it slightly caudally.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject a small volume (e.g., 0.1 mL) of the chloroprocaine solution.[6]

-

Monitor for motor and sensory blockade. Motor block can be assessed by observing limb paralysis, while sensory block can be tested using the withdrawal response to a thermal or mechanical stimulus.

-

Porcine Models (Piglets)

1. Continuous Wound Infusion (CWI)

This protocol is suitable for postoperative pain management.

-

Animal Model: Piglet

-

Materials:

-

Chloroprocaine solution (0.5% or 1.5%)

-

Multi-holed infusion catheter

-

Elastomeric infusion pump

-

Surgical instruments for catheter placement

-

-

Procedure:

-

Under general anesthesia, perform the primary surgical procedure (e.g., laparotomy).

-

Prior to closing the incision, place a multi-holed catheter into the wound bed.

-

Tunnel the catheter subcutaneously to an exit site.

-

Close the surgical incision in layers.

-

Connect the catheter to an elastomeric pump pre-filled with the chloroprocaine solution.

-

Set the pump to deliver a continuous infusion at a specified rate (e.g., 5 mL/h).

-

Monitor the animal for signs of pain and any potential side effects.

-

Data Presentation

Table 1: In Vivo Dosages and Efficacy of Chloroprocaine in Animal Models

| Animal Model | Administration Route | Chloroprocaine Concentration (%) | Dose/Volume | Onset of Action | Duration of Anesthesia | Reference |

| Mouse | Subcutaneous Infiltration | 0.125% | - | - | 30 min (median) | [10] |

| Mouse | Subcutaneous Infiltration | 0.25% | - | - | 50 min (median) | [10] |

| Mouse | Subcutaneous Infiltration | 2.0% | - | - | 55 min (median) | [10] |

| Rat | Sciatic Nerve Block | 1.2% (ED50) | 0.1 mL | - | - | [6] |

| Piglet | Continuous Wound Infusion | 0.5% | 5 mL/h | - | Continuous | |

| Piglet | Continuous Wound Infusion | 1.5% | 5 mL/h | - | Continuous |

Visualization of Mechanisms and Workflows

Signaling Pathway of Chloroprocaine Action

The primary mechanism of action for chloroprocaine is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3] By binding to a receptor site within the channel, chloroprocaine inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials. This effectively prevents pain signals from reaching the central nervous system.

Caption: Mechanism of chloroprocaine action on voltage-gated sodium channels.

Experimental Workflow for Sciatic Nerve Block in a Rat Model

The following diagram illustrates the key steps in performing a sciatic nerve block in a rat for the evaluation of local anesthetic efficacy.

Caption: Workflow for sciatic nerve block experiment in rats.

References

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chloroprocaine for Spinal or Epidural Anesthesia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Chloroprocaine is less painful than lidocaine for skin infiltration anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mixtures of local anesthetics: bupivacaine-chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

Application Notes and Protocols for the Quantification of Chloroprocaine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of chloroprocaine and its primary metabolites, 4-amino-2-chlorobenzoic acid (ACBA) and diethylaminoethanol (DEAE), in various biological matrices. The protocols are compiled from validated analytical methods and are intended to guide researchers in establishing robust and reliable bioanalytical assays.

Introduction

Chloroprocaine is a short-acting ester-type local anesthetic. Its rapid hydrolysis in the blood by plasma cholinesterases to its inactive metabolites, ACBA and DEAE, presents a challenge for its quantification.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for this purpose.[1][3][4]

Metabolic Pathway of Chloroprocaine

Chloroprocaine is rapidly metabolized in plasma, primarily through hydrolysis, into two main metabolites: 4-amino-2-chlorobenzoic acid (ACBA) and diethylaminoethanol (DEAE).[2] ACBA is considered inactive.[2]

General Experimental Workflow

The quantification of chloroprocaine and its metabolites from biological samples typically involves sample collection and stabilization, extraction of the analytes from the complex biological matrix, chromatographic separation, and finally, detection and quantification.

Application Note 1: HPLC-UV Method for Chloroprocaine and ACBA

This method is suitable for the simultaneous determination of chloroprocaine and its major metabolite, ACBA, in plasma.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma, add an internal standard (e.g., Lidocaine for chloroprocaine and p-aminobenzoic acid for ACBA).[5]

-

Add 0.5 mL of 1 M NaOH to alkalinize the sample.

-

Add 5.0 mL of an organic solvent mixture (e.g., diethyl ether or a heptane:isoamyl alcohol (95:5) mixture) and vortex for 1 minute.[2][7]

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., µ-Bondapak C18) |

| Mobile Phase | Water-acetonitrile-methanol-glacial acetic acid (74:20:5:1) containing 0.05-0.08% (w/v) sodium 1-heptanesulfonate |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 50 µL |

| Internal Standards | Benzoic acid and p-nitroacetophenone[6] or Lidocaine and p-aminobenzoic acid[5] |

3. Quantitative Data Summary

| Analyte | Limit of Detection (LOD) | Linearity Range | Recovery |

| Chloroprocaine | 0.1 µg/mL[5] | 0.1 - 10 µg/mL | >85% |

| ACBA | 0.5 µg/mL[5] | 0.5 - 20 µg/mL | >80% |

Application Note 2: LC-MS/MS Method for Chloroprocaine and ACBA

This highly sensitive and specific method is ideal for pharmacokinetic studies where low concentrations of chloroprocaine are expected.[3]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add an internal standard (e.g., lidocaine).[3]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | A suitable HPLC or UPLC system |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for chloroprocaine, ACBA, and the internal standard should be optimized. |

3. Quantitative Data Summary

| Analyte | Lower Limit of Quantification (LLOQ) | Calibration Range (ng/mL) |

| Chloroprocaine | 15.65 ng/mL[3] | 15.65 - 500[3] |

| ACBA | 15.65 ng/mL[3] | 15.65 - 500[3] |

Application Note 3: GC-MS Method for Chloroprocaine

Gas chromatography coupled with mass spectrometry offers high specificity for the determination of chloroprocaine.[1] Due to the low volatility of chloroprocaine, derivatization may be necessary to improve its chromatographic properties.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Due to the rapid degradation of chloroprocaine by plasma cholinesterases, it is essential to add an inhibitor like echothiophate iodide to the blood collection tubes.[1]

-

Perform a liquid-liquid extraction similar to the HPLC-UV method.

-

The dried extract can be derivatized using a suitable agent (e.g., silylation) to increase volatility.

2. GC-MS Conditions

| Parameter | Condition |

| GC System | A gas chromatograph with a suitable capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Injector | Splitless mode |

| Temperature Program | Optimized temperature ramp to separate the analyte from matrix components |

| Mass Spectrometer | A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode |

| Ionization Mode | Electron Ionization (EI) |

3. Quantitative Data Summary

| Analyte | Limit of Detection (LOD) |

| Chloroprocaine | 10 ng/mL[1] |

Method Validation Considerations

All analytical methods must be validated to ensure reliability.[8][9] Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

-

Linearity and Range: The concentration range over which the method is accurate and precise.[10]

-

Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[10][11]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[11]

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]

Conclusion

The choice of analytical technique for the quantification of chloroprocaine in biological samples depends on the required sensitivity, specificity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and is well-suited for pharmacokinetic studies. HPLC-UV provides a robust and more accessible alternative for applications where slightly higher detection limits are acceptable. GC-MS is a powerful technique, particularly for confirmation purposes. Proper sample handling, especially the inhibition of plasma cholinesterases, is critical for obtaining accurate results for the parent drug.

References

- 1. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Performance Liquid Chromatographic Analysis of the 2-Chloroprocaine Metabolite, Diethylaminoethanol, in Blood and Serum | Regional Anesthesia & Pain Medicine [rapm.bmj.com]

- 3. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. researchgate.net [researchgate.net]

- 11. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]

Application of Chloroprocaine for In Vitro Peripheral Nerve Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Chloroprocaine, a short-acting ester local anesthetic, in in vitro studies of peripheral nerve function. This document outlines the underlying mechanism of action, presents relevant quantitative data, and offers detailed protocols for experimental application and data acquisition.

Introduction

Chloroprocaine is a local anesthetic agent that reversibly blocks nerve impulse conduction.[1][2] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[2][3] By binding to the alpha subunit of these channels from the cytoplasmic side, chloroprocaine prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2][3] This leads to an increase in the threshold for electrical excitation, a slowing of nerve impulse propagation, and a reduction in the rate of rise of the action potential, ultimately resulting in a reversible nerve conduction blockade.[2]

Nerve fibers exhibit differential sensitivity to chloroprocaine, with sympathetic nerves being the most sensitive, followed by nerves responsible for pain, temperature, touch, and proprioception. Motor nerve fibers are the most resistant to its effects.[2]

Data Presentation

| Local Anesthetic | Ion Channel | Half-maximal Inhibitory Concentration (IC50) |

| Procaine | Voltage-gated Na+ channels | 60 µM |

| Procaine | Voltage-gated K+ channels | 6302 µM |

This data is derived from studies on enzymatically dissociated sciatic nerve fibers of Xenopus laevis and is intended for illustrative purposes.

An in vivo study in Sprague-Dawley rats determined the median effective dose (ED50) for a successful sciatic nerve block.

| Local Anesthetic | ED50 (0.1 mL injection) | 95% Confidence Interval |

| Chloroprocaine | 1.2% | 1.1% - 1.6% |

| Lidocaine | 0.65% | 0.65% - 0.88% |

This study found the potency ratio of lidocaine to chloroprocaine to be 1.85.[4]

Signaling Pathway

The primary signaling pathway affected by chloroprocaine is the propagation of the action potential along the peripheral nerve axon.

Caption: Mechanism of Chloroprocaine Action on Voltage-Gated Sodium Channels.

Experimental Protocols

The following protocols provide a general framework for studying the effects of chloroprocaine on isolated peripheral nerves.

Experimental Workflow

Caption: Workflow for In Vitro Peripheral Nerve Electrophysiology.

Protocol 1: Isolated Peripheral Nerve Preparation

This protocol describes the dissection and preparation of a peripheral nerve for in vitro recording. The frog sciatic nerve is a robust preparation for such studies.[5]

Materials:

-

Euthanized frog or rodent

-

Dissecting tools (scissors, forceps)

-

Dissecting dish with paraffin wax base

-

Ringer's solution (for amphibians) or Krebs solution (for mammals), continuously oxygenated (95% O2, 5% CO2)

-

Recording chamber with stimulating and recording electrodes

Procedure:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Dissect the desired peripheral nerve (e.g., sciatic nerve) with care to minimize stretching or damage.[6]

-

Isolate a nerve segment of sufficient length to be placed across the stimulating and recording electrodes in the chamber.

-

Immediately transfer the excised nerve to a dish containing cold, oxygenated physiological saline solution.

-

Carefully remove the epineurium to facilitate drug penetration, if required for the experimental design.[6]

-

Mount the nerve in the recording chamber, ensuring good contact with the stimulating and recording electrodes. The nerve should be kept moist with the physiological solution throughout the experiment.

Protocol 2: Electrophysiological Recording and Chloroprocaine Application

This protocol details the recording of compound action potentials (CAPs) and the application of chloroprocaine.

Materials:

-

Prepared isolated nerve in recording chamber

-

Stimulator and recording amplifier

-

Data acquisition system (e.g., oscilloscope or computer-based system)

-

Chloroprocaine hydrochloride solutions of varying concentrations, prepared in the appropriate physiological saline.

-

Physiological saline for washout.

Procedure:

-

Equilibration: Allow the nerve to equilibrate in the recording chamber for at least 30-60 minutes, during which a continuous flow of oxygenated physiological saline is maintained.

-

Baseline Recording:

-

Set the stimulator to deliver supramaximal square wave pulses (e.g., 0.1 ms duration).

-

Record the baseline compound action potentials (CAPs). The amplitude of the CAP is indicative of the number of conducting axons, and the latency is used to calculate the conduction velocity.[7]

-

Establish a stable baseline recording for at least 10-15 minutes before drug application.

-

-

Chloroprocaine Application:

-

Replace the physiological saline with a solution containing the desired concentration of chloroprocaine.

-

Continuously record the CAPs to observe the onset and magnitude of the nerve block. The amplitude of the CAP is expected to decrease in a dose-dependent manner.

-

-

Dose-Response Analysis:

-

After a stable block is achieved at one concentration, wash the nerve with fresh physiological saline until the CAP amplitude returns to baseline.

-

Repeat the application with different concentrations of chloroprocaine to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the CAP and the latency of the response at each concentration.

-

Calculate the percentage inhibition of the CAP amplitude relative to the baseline.

-

Plot the percentage inhibition against the logarithm of the chloroprocaine concentration to determine the IC50.

-

Calculate the conduction velocity from the latency and the distance between the stimulating and recording electrodes. Analyze the effect of chloroprocaine on conduction velocity.

-

Concluding Remarks

Chloroprocaine serves as a valuable tool for in vitro investigations into the mechanisms of local anesthesia and peripheral nerve function. The protocols and information provided herein offer a foundation for designing and executing robust experiments. Researchers should adapt these general methodologies to their specific experimental questions and available equipment. Careful attention to nerve handling and maintenance of physiological conditions is paramount for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PathWhiz [pathbank.org]

- 4. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iworx.com [iworx.com]

- 6. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral Nerve Injuries: Electrophysiology for the Neurosurgeon - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chloroprocaine Hydrochloride as a Tool for Studying Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprocaine hydrochloride is a fast-acting, ester-linked local anesthetic that has been traditionally used in clinical settings for regional anesthesia.[1][2][3] Its rapid onset and short duration of action are attributed to its primary mechanism: the blockade of voltage-gated sodium channels (VGSCs), which are fundamental to the initiation and propagation of action potentials.[1][2] This property makes chloroprocaine a valuable tool for researchers studying the mechanisms of synaptic transmission. By reversibly blocking nerve impulses, it allows for the controlled manipulation of neuronal circuits, enabling the investigation of synaptic connectivity, plasticity, and the role of specific neuronal populations in network activity.

These application notes provide a comprehensive overview of the use of chloroprocaine hydrochloride in a research setting, with detailed protocols for its application in in-vitro electrophysiological studies.

Mechanism of Action

Chloroprocaine's primary effect is the inhibition of voltage-gated sodium channels.[1][2] By binding to a site within the pore of the channel, it blocks the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][4] This leads to a dose-dependent decrease in the excitability of neurons and a block of nerve conduction.

While the primary target is the voltage-gated sodium channel, it is important for researchers to be aware of potential off-target effects. Studies have shown that chloroprocaine can also modulate other ion channels, such as Kv7/M potassium channels, which can influence neuronal excitability.[5] Additionally, at high concentrations, local anesthetics can affect other components of synaptic transmission, including neurotransmitter release and postsynaptic receptors.[6]

Data Presentation

The following table summarizes the available quantitative data for chloroprocaine hydrochloride and related local anesthetics to provide a comparative overview of their potency.

| Compound | Target | Assay | Potency (IC50) | Notes |

| Chloroprocaine HCl | Na,K-ATPase | Enzyme Activity Assay | 13 mM | While not the primary anesthetic target, this indicates bioactivity. |

| Lidocaine | Voltage-Gated Sodium Channels (rNaV1.4) | Patch Clamp | ~20 µM (open state) | Provides a reference for the expected potency range for VGSC block by local anesthetics.[7] |

| Procaine | Glycine Receptors | Two-electrode voltage clamp | Biphasic effect | Low concentrations enhance, high concentrations inhibit.[8] |

| Procaine | GABA-A Receptors | Two-electrode voltage clamp | Inhibition at high concentrations | [8] |

Experimental Protocols

Protocol 1: Preparation of Chloroprocaine Hydrochloride Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated stock solution of chloroprocaine hydrochloride that can be diluted to the desired final concentration in artificial cerebrospinal fluid (aCSF).

Materials:

-

Chloroprocaine hydrochloride powder

-

Sterile, deionized water or appropriate solvent (e.g., DMSO for less soluble forms)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Calculate the required amount of chloroprocaine hydrochloride powder to prepare a stock solution of a desired concentration (e.g., 100 mM).

-

Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, deionized water or other solvent to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for some formulations.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: In Vitro Brain Slice Electrophysiology for Studying the Effect of Chloroprocaine on Synaptic Transmission

This protocol outlines the procedure for preparing acute brain slices and performing whole-cell patch-clamp recordings to investigate the effect of chloroprocaine on excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs).

Materials and Equipment:

-

Animal: Rodent (e.g., mouse or rat)

-

Slicing Solution (ice-cold and continuously bubbled with 95% O2 / 5% CO2):

-

Sucrose-based or NMDG-based protective cutting solution is recommended for optimal slice health.

-

-

Artificial Cerebrospinal Fluid (aCSF) (continuously bubbled with 95% O2 / 5% CO2):

-

Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

-

-

Internal Solution for Patch Pipettes (for recording EPSPs/IPSPs):

-

Example composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. (Adjust as needed for specific experimental goals).

-

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation/recovery chamber

-

Recording chamber

-

Upright microscope with DIC optics

-

Micromanipulators

-

Patch-clamp amplifier

-

Data acquisition system and software

-

Stimulation electrode

-

Chloroprocaine hydrochloride stock solution

Procedure:

A. Brain Slice Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing solution.

-

Mount the brain onto the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus or cortex).

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.

B. Electrophysiological Recording:

-

Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Identify a target neuron for recording using DIC optics.

-

Pull a patch pipette from borosilicate glass and fill it with the internal solution. The pipette resistance should be in the range of 3-7 MΩ.

-

Approach the target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode to record membrane potential or voltage-clamp mode to record synaptic currents.

-

Place a stimulation electrode in the vicinity of the recorded neuron to evoke synaptic responses.

-

Record baseline synaptic activity (EPSPs/IPSPs or EPSCs/IPSCs) for a stable period (e.g., 10-15 minutes).

-

Bath-apply chloroprocaine hydrochloride at the desired final concentration by adding it to the perfusion aCSF.

-

Record the changes in synaptic potential amplitude, frequency, and kinetics in the presence of chloroprocaine.

-

To determine the concentration-response relationship, apply increasing concentrations of chloroprocaine.

-

A washout period with drug-free aCSF should be performed to assess the reversibility of the drug's effects.

Data Analysis:

-

Measure the amplitude, rise time, and decay time of EPSPs/IPSPs or EPSCs/IPSCs before, during, and after chloroprocaine application.

-

Calculate the percentage of inhibition of the synaptic response at different chloroprocaine concentrations.

-

Construct a concentration-response curve and, if possible, calculate the IC50 value.

Mandatory Visualizations

Caption: Mechanism of Chloroprocaine Action on Voltage-Gated Sodium Channels.

Caption: Workflow for Studying Chloroprocaine's Effect on Synaptic Transmission.

Caption: Logical Flow of Chloroprocaine's Effect on Neuronal Excitability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Kv7/M Channel Currents by the Local Anesthetic Chloroprocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local anaesthetic actions of cocaine: effects on excitatory and inhibitory synaptic responses in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of the local anesthetics lidocaine and procaine on glycine and gamma-aminobutyric acid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Topical Chloroprocaine in Ophthalmic Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chloroprocaine as a topical anesthetic in ophthalmic research models. The following protocols and data are intended to guide researchers in the safe and effective application of Chloroprocaine for ocular surface anesthesia in preclinical studies.

Product Information and Formulations

Chloroprocaine is an ester-type local anesthetic known for its rapid onset and short duration of action. For ophthalmic research, it is crucial to use a sterile, preservative-free formulation to minimize corneal toxicity. The most common formulation cited in clinical literature is a 3% Chloroprocaine hydrochloride ophthalmic gel.

Table 1: Chloroprocaine Formulation Details

| Parameter | Specification | Source |

| Active Ingredient | Chloroprocaine Hydrochloride | [1] |

| Concentration | 3% | [2][3][4] |

| Formulation | Ophthalmic Gel | [2][3][4] |

| pH | 3.0 - 5.0 | [1] |

| Preservatives | Preservative-free recommended | [5] |

Mechanism of Action

Chloroprocaine, like other local anesthetics, functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of nerve impulses. The result is a temporary and reversible loss of sensation in the area of application.

Caption: Signaling pathway of Chloroprocaine's anesthetic action.

Efficacy and Safety Data

The following tables summarize the available quantitative data on the efficacy and safety of topical Chloroprocaine, primarily from human clinical trials, which can serve as a reference for preclinical research.

Table 2: Efficacy of 3% Chloroprocaine Ophthalmic Gel (Human Data)

| Parameter | Value | Comparator (0.5% Tetracaine) | Source |

| Onset of Anesthesia | ~1.35 ± 0.87 minutes | ~1.57 ± 1.85 minutes | [2][3][4] |

| Mean Duration of Anesthesia | ~21.57 ± 12.26 minutes | ~22.04 ± 12.58 minutes | [2][3][4] |

| Successful Anesthesia Rate | 92.0% | 90.5% | [2][3][4] |

Table 3: Reported Adverse Events (Human Data)

| Adverse Event | Incidence | Source |

| Mydriasis (pupil dilation) | 26% | [6] |

| Conjunctival Hyperemia (redness) | 11% | [6] |

| Eye Irritation | Common (1-10%) | [6] |

Experimental Protocols for Ophthalmic Research Models

The following protocols are suggested for the application and evaluation of topical Chloroprocaine in common animal research models. These are based on established methods for other topical anesthetics and should be adapted and optimized for specific research needs.

General Application Protocol

This protocol outlines the basic steps for applying topical Chloroprocaine to the ocular surface of research animals.

Caption: General workflow for topical Chloroprocaine application.

Protocol for Corneal Sensitivity Assessment in Rabbits

This protocol details a method for quantifying the anesthetic effect of topical Chloroprocaine in rabbits using a Cochet-Bonnet aesthesiometer.

Materials:

-

3% Chloroprocaine ophthalmic gel

-

Cochet-Bonnet aesthesiometer

-

Sterile saline solution for irrigation

-

Animal restrainer for rabbits

Procedure:

-

Baseline Measurement: Gently restrain the rabbit and measure the baseline corneal touch threshold (CTT) using the Cochet-Bonnet aesthesiometer. The filament is extended to its maximum length and touched to the central cornea. The length is gradually decreased until a blink reflex is elicited. Record this length.

-

Anesthetic Application: Instill a single drop (approximately 50 µl) of 3% Chloroprocaine gel into the conjunctival sac of one eye. The contralateral eye can serve as a control.

-

Onset and Duration Measurement:

-

At 1-minute intervals post-instillation, measure the CTT to determine the onset of anesthesia (when the blink reflex is absent at the shortest filament length).

-

Continue to measure the CTT at regular intervals (e.g., every 5 minutes) until the baseline CTT returns, to determine the duration of anesthesia.

-

-

Ocular Toxicity Assessment: Visually inspect the cornea and conjunctiva for any signs of irritation, such as redness, swelling, or discharge, at each time point and for 24 hours post-application.

Protocol for Corneal Sensitivity Assessment in Mice

This protocol describes the eye-wipe test, a common method to assess corneal sensitivity and the efficacy of topical anesthetics in mice.

Materials:

-

3% Chloroprocaine ophthalmic gel

-

Hypertonic saline solution (e.g., 5M NaCl)

-

Micropipette

-

Observation chamber

Procedure:

-

Acclimation: Place the mouse in the observation chamber and allow it to acclimate for at least 10 minutes.

-

Anesthetic Application: Gently restrain the mouse and apply a small volume (e.g., 5 µl) of 3% Chloroprocaine gel to the corneal surface of one eye.

-

Anesthetic Onset: Wait for the expected onset of anesthesia (approximately 1-2 minutes).

-

Nociceptive Challenge: Apply a small drop (e.g., 5 µl) of hypertonic saline to the anesthetized cornea.

-

Observation: Immediately observe the mouse for 30 seconds and count the number of eye wipes with the ipsilateral forepaw. A significant reduction in the number of eye wipes compared to a control group (no anesthetic) indicates effective anesthesia.

-

Duration Assessment: Repeat steps 4 and 5 at various time points after anesthetic application to determine the duration of the anesthetic effect.

Safety and Toxicology Considerations

While Chloroprocaine is known for its favorable safety profile due to rapid metabolism, prolonged or repeated use of any topical anesthetic can lead to corneal complications.[7]

-

Corneal Epithelial Toxicity: High concentrations or frequent application can delay corneal epithelial wound healing.

-

Stromal and Endothelial Effects: In cases of epithelial defects, the anesthetic can penetrate deeper into the cornea, potentially causing stromal and endothelial damage.

-

Preservative Effects: The use of preservative-free formulations is strongly recommended in research settings to avoid confounding toxic effects from preservatives like benzalkonium chloride.[5]

Researchers should carefully monitor for signs of ocular irritation and limit the frequency and duration of Chloroprocaine application to the minimum necessary for the experimental procedure.

Disclaimer: These protocols and notes are intended for guidance in a research setting. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided data from human studies should be used as a reference, and efficacy and safety should be independently validated in the specific animal model and experimental context.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Chloroprocaine Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]

- 7. Chloroprocaine Ophthalmic: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Application Notes and Protocols for the Development of Controlled-Release Chloroprocaine Formulations

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-CPCRF01: Development of Controlled-Release Formulations of Chloroprocaine

Introduction

Chloroprocaine is an ester-type local anesthetic known for its rapid onset of action and short duration, which makes it suitable for brief surgical procedures.[1][2][3] Its rapid hydrolysis in plasma by pseudocholinesterase contributes to a favorable safety profile with minimal systemic toxicity.[1] However, for postoperative pain management and prolonged local anesthesia, its short half-life is a significant limitation. The development of controlled-release formulations of Chloroprocaine is a promising strategy to extend its therapeutic effect, reduce the need for repeated administrations, and improve patient compliance. This document provides an overview of different formulation strategies, including hydrogels, liposomes, and microspheres, for achieving sustained release of Chloroprocaine.

Rationale for Controlled-Release Formulations

The primary goal of developing controlled-release Chloroprocaine formulations is to maintain a therapeutic concentration of the anesthetic at the target site for an extended period. This can offer several advantages:

-

Prolonged Analgesia: Extended pain relief after a single administration.

-

Reduced Systemic Toxicity: By localizing the drug, the peak plasma concentration can be kept low, minimizing potential systemic side effects.[4]

-

Improved Patient Compliance: Fewer injections are required, which is more convenient for both patients and healthcare providers.

-

Potential for Reduced Opioid Use: Effective and long-lasting local anesthesia can decrease the need for systemic opioids for postoperative pain management.

Formulation Strategies

Several drug delivery systems can be employed to achieve controlled release of Chloroprocaine. The most common approaches for local anesthetics include:

-

Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[4] Drug release from hydrogels can be controlled by factors such as polymer density, cross-linking, and degradation rate. Alginate-based hydrogels have been investigated for the controlled release of Chloroprocaine.[4]

-

Liposomes: These are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Liposomes can encapsulate both hydrophilic and lipophilic drugs. For local anesthetics, multivesicular liposomes have been successfully used to prolong their effect, as seen with bupivacaine. This technology can be adapted for Chloroprocaine to achieve a similar extended-release profile.

-

Microspheres: These are small spherical particles made from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA).[5][6] The drug is dispersed within the polymer matrix, and its release is governed by diffusion through the polymer and degradation of the polymer matrix.[5][6]

Data Presentation: A Comparative Overview of Controlled-Release Chloroprocaine Formulations

The following tables summarize key quantitative data for different types of controlled-release Chloroprocaine formulations. It is important to note that while data for hydrogel formulations of Chloroprocaine are available, specific data for liposomal and microsphere formulations of Chloroprocaine are limited in publicly available literature. Therefore, the data presented for liposomes and microspheres are illustrative examples based on formulations of other local anesthetics, such as bupivacaine, and represent typical target values for formulation development.

Table 1: Formulation and Characterization Parameters

| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle/System Size |

| Hydrogel | Not Reported | Not Applicable | Bulk Implant |

| Liposomes (Illustrative Example) | 1 - 5 | 70 - 95 | 100 - 500 nm |

| Microspheres (Illustrative Example) | 10 - 30 | 60 - 90 | 20 - 100 µm |

Table 2: In Vitro Release Characteristics

| Formulation Type | Burst Release (% in first hour) | Time to 80% Release (hours) | Release Mechanism |

| Hydrogel | ~30% (initial high release rate) | ~ 24 hours | Diffusion and Matrix Swelling/Degradation |

| Liposomes (Illustrative Example) | < 15 | 48 - 72 | Diffusion through lipid bilayers |

| Microspheres (Illustrative Example) | < 20 | 72 - 120 | Diffusion and Polymer Erosion |

Table 3: Pharmacokinetic Parameters (from in vivo studies)

| Formulation Type | Cmax (Maximum Plasma Concentration) | Tmax (Time to Maximum Concentration) | Elimination Half-life |

| Hydrogel (Chloroprocaine) | Below limit of quantification | Not Applicable | Not Determined |

| Hydrogel (Metabolite ACBA) | Detectable | 3 hours | Not Reported |

| Liposomes (Illustrative Example - Bupivacaine) | 4-6 fold lower than standard solution | 2 - 8 hours | Prolonged apparent half-life |

| Microspheres (Illustrative Example - Bupivacaine) | Significantly lower than standard solution | 4 - 12 hours | Prolonged apparent half-life |

Experimental Protocols

Protocol 1: Preparation of a Chloroprocaine-Loaded Alginate Hydrogel

Objective: To prepare an alginate-based hydrogel for the controlled release of Chloroprocaine.

Materials:

-

Sodium Alginate

-

Chloroprocaine Hydrochloride

-

Calcium Chloride (CaCl2)

-

Deionized Water

-

Magnetic Stirrer

-

Molds for hydrogel formation

Procedure:

-

Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with continuous stirring until a homogenous solution is formed.

-

Add Chloroprocaine hydrochloride to the alginate solution to achieve the desired final concentration (e.g., 10 mg/mL). Stir until the drug is completely dissolved.

-

Pour the Chloroprocaine-alginate solution into molds of the desired shape and size.

-

Prepare a 0.1 M calcium chloride solution in deionized water.

-

Immerse the molds containing the Chloroprocaine-alginate solution into the calcium chloride solution.

-

Allow the cross-linking process to proceed for 30 minutes to form the hydrogel.

-

Carefully remove the cross-linked hydrogels from the molds and wash them with deionized water to remove any unreacted calcium chloride.

-

Store the prepared hydrogels in a sealed container at 4°C until further use.

Protocol 2: Preparation of Chloroprocaine-Loaded Liposomes (Illustrative Protocol)

Objective: To encapsulate Chloroprocaine in liposomes to achieve a prolonged-release profile. This protocol is based on the thin-film hydration method commonly used for local anesthetics.

Materials:

-

Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

-

Cholesterol

-

Chloroprocaine Hydrochloride

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary Evaporator

-

Bath Sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the phospholipid (e.g., SPC) and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

-